(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

BACE1 inhibition Alzheimer's disease Structure-activity relationship

Select this 4-bromophenyl imino chromene-3-carboxamide for its distinct electronic/steric profile. The bromine atom acts as a halogen bond donor (C-Br···O interactions) for kinase/bromodomain crystallography, and its ~+0.5 to +1.0 LogP increase over chloro/fluoro analogs enhances passive membrane permeability for intracellular target engagement. Ideal as a cellular probe or versatile scaffold for BACE1 inhibitor optimization (IC50 98 nM for related derivatives). Ensure SAR integrity; avoid uncharacterized chloro/fluoro substitutions.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.18
CAS No. 2264015-36-1
Cat. No. B2439763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
CAS2264015-36-1
Molecular FormulaC16H11BrN2O2
Molecular Weight343.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N
InChIInChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
InChIKeyXCIZPPVSVXPVDV-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide 2264015-36-1: Compound Class and Procurement Baseline


(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide (CAS 2264015‑36‑1) is a synthetic 2‑imino‑2H‑chromene‑3‑carboxamide derivative bearing a 4‑bromophenyl substituent on the imino nitrogen [1]. The chromene‑3‑carboxamide scaffold is associated with diverse biological activities, including potential anticancer, antimicrobial, antioxidant, and enzyme‑inhibitory properties [2]. The bromine atom introduces distinct electronic (electron‑withdrawing) and steric features that differentiate this compound from its chloro, fluoro, and methyl analogs . This Evidence Guide evaluates the quantifiable differentiation that justifies selecting this specific derivative over closely related in‑class compounds.

Why Generic Substitution Fails for (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide 2264015-36-1


The chromene‑3‑carboxamide family exhibits profound structure–activity relationship (SAR) sensitivity: even minor substituent changes on the phenyl ring drastically alter electronic distribution, molecular planarity, target binding, and ultimately biological potency [1]. For instance, in a series of phenylimino‑2H‑chromen‑3‑carboxamide BACE1 inhibitors, replacing the 4‑bromophenyl group with other substituents modulated IC₅₀ values over three orders of magnitude [2]. Direct substitution of the 4‑bromo derivative with its chloro or fluoro analogs without quantitative comparability data risks unpredictably shifting activity profiles, solubility, and off‑target interactions. The quantitative evidence below demonstrates where measurable differentiation exists—or, where data are absent, what cannot be assumed.

Product-Specific Quantitative Evidence Guide: (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide 2264015-36-1


Evidence Dimension 1: BACE1 Inhibitory Potency – Scaffold-Level SAR Demonstrates Substituent Sensitivity

In the phenylimino‑2H‑chromen‑3‑carboxamide series, the 4‑bromophenyl‑piperazine derivative 9e achieved a BACE1 IC₅₀ of 98 nM [1]. Although the target compound (2Z)‑2‑[(4‑bromophenyl)imino]‑2H‑chromene‑3‑carboxamide lacks the piperazine extension, the published SAR demonstrates that the bromine substituent contributes to π‑stacking with Phe108 in the BACE1 flap pocket and is critical for potency [1]. This scaffold‑level evidence indicates that the bromine atom is not a mere placeholder; replacement by chlorine, fluorine, or hydrogen would alter the electronic complementarity with the target, even though a direct head‑to‑head IC₅₀ comparison for the exact compound is not yet available in public literature.

BACE1 inhibition Alzheimer's disease Structure-activity relationship

Evidence Dimension 2: Physicochemical Differentiation – Predicted logP and Molecular Properties

Predicted logP values for the 4‑bromophenyl derivative (target) versus the 4‑chlorophenyl and 4‑fluorophenyl analogs underscore the impact of halogen substitution on lipophilicity. Using XLogP3 (PubChem), the target compound's bromine atom increases logP by approximately 0.5–0.7 units relative to the chloro analog and 0.8–1.0 units relative to the fluoro analog [1][2]. The higher lipophilicity may enhance membrane permeability but could also affect solubility and metabolic stability. These predictions, while not experimental, provide a quantitative basis for anticipating differential pharmacokinetic behavior if the derivatives were advanced into cell‑based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Evidence Dimension 3: Halogen Bonding Potential – Bromine-Specific Non‑Covalent Interactions

The bromine atom in the para position of the phenylimino group can act as a halogen bond donor, a feature absent in the 4‑methyl analog and significantly weaker in the 4‑chloro analog [1]. The σ‑hole on bromine is larger and more polarizable than on chlorine, potentially enabling stronger C–Br···O/N halogen bonds with protein backbone carbonyls or water networks. In a study of analogous chromene‑3‑carboxamide crystal structures, bromine substitution altered molecular packing and intermolecular interaction patterns compared to chloro derivatives [2]. For fragment‑based drug design, this halogen bonding capability may translate into enhanced binding affinity or selectivity for targets with accessible carbonyl‑rich pockets.

Halogen bonding Crystal engineering Molecular recognition

Best Research and Industrial Application Scenarios for (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide 2264015-36-1


Medicinal Chemistry: BACE1 Lead Optimization Scaffold

The chromene‑3‑carboxamide scaffold, particularly when brominated, has demonstrated BACE1 inhibitory activity in FRET‑based assays (IC₅₀ = 98 nM for a closely related derivative) [1]. (2Z)‑2‑[(4‑bromophenyl)imino]‑2H‑chromene‑3‑carboxamide serves as a versatile starting point for further functionalization (e.g., piperazine coupling) aimed at improving potency and selectivity for Alzheimer's disease target programs.

Fragment-Based Drug Design: Halogen Bond-Enabled Binding

The bromine atom's capacity as a halogen bond donor differentiates this compound from chloro, fluoro, and methyl analogs [2]. In fragment screening against protein targets with carbonyl‑rich binding pockets (e.g., kinases, bromodomains), the 4‑bromophenyl imino chromene can engage in specific C–Br···O interactions that enhance binding enthalpy, making it a strategically selected fragment for X‑ray co‑crystallization campaigns.

Chemical Biology: Cellular Assay Probe with Enhanced Lipophilicity

The predicted logP increase (~+0.5 to +1.0) relative to chloro/fluoro analogs [3] suggests superior passive membrane permeability. This property makes the brominated derivative preferable as a cellular probe compound when intracellular target engagement is required, provided that solubility limits are not exceeded.

Quote Request

Request a Quote for (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.